Product packaging for Polymyxin B3 sulfate(Cat. No.:)

Polymyxin B3 sulfate

Katalognummer: B1151482
Molekulargewicht: 1189.45 g/mol (Free base)
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Polymyxin B3 Sulfate is a high-purity chemical reference standard intended for research and quality control applications. It is one of the key components of the antibiotic Polymyxin B, a mixture of structurally related polypeptides produced by Paenibacillus polymyxa . This product is provided as a characterized impurity standard to support the analysis of the main active components in Polymyxin B sulfate bulk material and its pharmaceutical preparations .The primary research application of this compound is in analytical method development, method validation (AMV), and Quality Control (QC) activities, particularly during the commercial production of Polymyxin B or the submission of an Abbreviated New Drug Application (ANDA) . It enables researchers to achieve complete chromatographic separation and accurate quantification of the individual components in Polymyxin B sulfate, which is crucial for ensuring the consistency, safety, and efficacy of the pharmaceutical product . The structural specificity of Polymyxin B3 makes it an essential tool for monitoring and controlling the composition of this complex antibiotic.The mechanism of action for the Polymyxin B antibiotic complex involves a concentration-dependent bactericidal activity primarily against Gram-negative bacteria. As a cationic peptide, it initially binds to the anionic lipopolysaccharide (LPS) in the outer bacterial membrane, displacing stabilizing calcium and magnesium ions . This interaction disrupts the integrity of the outer membrane, increasing its permeability. Subsequently, the molecule interacts with the cytoplasmic membrane, leading to further disruption of membrane structure and function, leakage of intracellular contents, and ultimately bacterial cell death .This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C55H96N16O13 xH2O4S (lot specific)

Molekulargewicht

1189.45 g/mol (Free base)

Herkunft des Produkts

United States

Molecular Architecture and Structure Activity Relationships of Polymyxin B Components

Structural Characterization of Polymyxin (B74138) B3 within the Polymyxin B Complex

The polymyxin B complex is not a single entity but a mixture of several components, including polymyxins B1, B2, B3, and B6, among others. wikipedia.org Polymyxin B1 and B2 are the major components of commercially available polymyxin B formulations. wikipedia.org The structural variations among these components primarily lie in the N-terminal fatty acid moiety. wikipedia.org

The primary structural difference between the main components of the polymyxin B complex resides in the fatty acyl tail attached to the N-terminal L-α,γ-diaminobutyric acid (Dab) residue. wikipedia.orgwikipedia.org While Polymyxin B3 contains octanoic acid, Polymyxin B1 is characterized by (S)-6-methyloctanoic acid, and Polymyxin B2 contains 6-methylheptanoic acid. wikipedia.orgresearchgate.netnih.gov Another variant, Polymyxin B4, has heptanoic acid as its fatty acyl component. researchgate.netgoogle.com These subtle differences in the length and branching of the fatty acid chain can impact the biological properties of the individual components. scispace.com

The core peptide structure of these variants remains largely conserved, consisting of a cyclic heptapeptide (B1575542) and a linear tripeptide chain containing multiple cationic L-α,γ-diaminobutyric acid (Dab) residues. wikipedia.orgnih.gov The amino acid sequence for Polymyxin B is generally Dab-Thr-Dab-Dab-Dab-D-Phe-Leu-Dab-Dab-Thr, with a lactam linkage between the side chain of the Dab at position 4 and the C-terminus of the Thr at position 10, forming the cyclic portion. daicelpharmastandards.com

Table 1: Structural Comparison of Major Polymyxin B Components

Component Fatty Acyl Moiety Molecular Formula Molecular Weight (g/mol)
Polymyxin B1 (S)-6-methyloctanoic acid C56H98N16O13 1203.5
Polymyxin B2 6-methylheptanoic acid C55H96N16O13 1189.47
Polymyxin B3 Octanoic acid C55H96N16O13 1189.47
Polymyxin B4 Heptanoic acid - -

Data sourced from multiple references. wikipedia.orgresearchgate.netdaicelpharmastandards.com

Detailed Analysis of the Octanoic Acid Moiety in Polymyxin B3

Conformational Analysis and Dynamics of Polymyxin B3

The three-dimensional structure of polymyxin B components, including B3, is crucial for their biological function. This conformation is not static and can change depending on the environment.

In aqueous solutions, polymyxins like B3 are generally disordered and exist as a mixture of rapidly interconverting conformations. researchgate.netacs.org However, studies using nuclear magnetic resonance (NMR) have shown that even in solution, there are local structural preferences. For instance, some studies suggest the presence of a distorted type II' β-turn and a γ-turn in the peptide backbone. acs.org Three-dimensional NMR analysis has been instrumental in revealing that the polymyxin molecule can fold to create distinct polar and hydrophobic faces, conferring the structural amphipathicity essential for its antibacterial activity. nih.gov

The conformation of polymyxin B3 and its analogs changes significantly upon interaction with environments that mimic the bacterial membrane, such as in the presence of lipopolysaccharide (LPS) or solvents like aqueous trifluoroethanol (TFE). researchgate.netresearchgate.net In these environments, polymyxins adopt a more well-defined structure. researchgate.net Circular dichroism studies have indicated that the structure adopted in TFE is comparable to that when bound to phospholipid vesicles. researchgate.net

Upon binding to LPS, the polymyxin molecule adopts a conformation where the fatty acyl chain and the hydrophobic amino acid residues D-Phe6 and Leu7 can penetrate the lipid A portion of the outer membrane. nih.gov Concurrently, the cationic Dab residues interact with the negatively charged phosphate (B84403) groups of lipid A. tandfonline.comnih.gov Molecular dynamics simulations of Polymyxin B3 have shown that it transitions from an extended to a folded conformation as it penetrates the outer membrane. d-nb.info This folded structure is critical for its interaction with the bacterial outer membrane, involving both polar and hydrophobic interactions. d-nb.info

Solution-Phase Structural Studies (e.g., NMR)

Structure-Activity Relationship (SAR) Investigations of Polymyxin B Components

Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of polymyxins relates to their antibacterial efficacy and for designing new, improved analogs. tandfonline.com

The key structural features for the antibacterial activity of polymyxins are the polycationic nature conferred by the Dab residues and the hydrophobic N-terminal fatty acyl tail. tandfonline.comnih.gov The initial interaction with the bacterial outer membrane is electrostatic, between the cationic Dab residues and the anionic phosphate groups of LPS. tandfonline.comnih.gov Following this, the hydrophobic fatty acyl tail and other hydrophobic residues insert into the membrane, disrupting its integrity. tandfonline.comnih.gov

The importance of the fatty acyl tail is highlighted by the fact that polymyxin B nonapeptide (PMBN), which lacks the N-terminal fatty acyl-Dab1 residue, binds to LPS but has no bactericidal activity. wikipedia.orgacs.org However, it does increase the permeability of the outer membrane to other antibiotics. wikipedia.org

SAR studies involving synthetic analogs of Polymyxin B3 have provided further insights. Alanine (B10760859) scanning, where individual amino acids are replaced by alanine, has been used to determine the contribution of each residue to antimicrobial activity. researchgate.netplos.org Such studies have revealed that the Dab residues within the cyclic part of the molecule are more critical for antimicrobial activity than those in the linear segment. nih.gov Furthermore, modifications to the fatty acyl chain have shown that its length and structure significantly influence both antimicrobial potency and toxicity. acs.orgoup.com For example, while more lipophilic groups can improve activity against resistant strains, they may also increase cytotoxicity. acs.org

Influence of Fatty Acyl Chain Length and Branching on Bioactivity

The N-terminal fatty acyl chain is a critical hydrophobic domain that significantly influences the bioactivity of polymyxins. nih.govtandfonline.com Its length and structure are pivotal for the initial interaction with the lipopolysaccharide (LPS) of the bacterial outer membrane and subsequent membrane disruption. nih.govtandfonline.com Polymyxin B3 is distinguished from other major components of the polymyxin B mixture, such as Polymyxin B1 and B2, by its fatty acid moiety. While Polymyxin B1 contains 6-methyloctanoic acid and B2 has 6-methylheptanoic acid, Polymyxin B3 is acylated with an unbranched octanoic acid (C8) chain. wikipedia.orgmdpi.com

Research indicates that both the length and bulkiness of this N-terminal substituent correlate with antimicrobial activity. researchgate.net Studies on synthetic analogues have demonstrated that an optimal fatty acyl chain length appears to be between seven to nine carbons (C7-C9). ub.edu Shorter chains can lead to a decrease in LPS-binding affinity, whereas longer chains may reduce antimicrobial activity, possibly due to steric hindrance that impedes proper insertion into the bacterial membrane. ub.edunih.gov For instance, derivatives with fatty acyl chains longer than octanoyl (C8) have shown decreased antimicrobial activity. nih.gov Conversely, removing the fatty acyl-Dab1 segment to create polymyxin B nonapeptide (PMBN) results in a near-complete loss of antibacterial activity, highlighting the essential role of this hydrophobic tail in the molecule's bactericidal mechanism. nih.govmdpi.com

The specific octanoic acid tail of Polymyxin B3, therefore, represents a near-optimal length for potent bioactivity, balancing the need for sufficient hydrophobicity to interact with the lipid A of LPS without being so bulky as to hinder its disruptive function. ub.edunih.gov

Table 1: Influence of N-terminal Fatty Acyl Chain on Polymyxin Bioactivity

Fatty Acyl Chain Modification Effect on Bioactivity Reference
Des-fatty acyl (Polymyxin Nonapeptide) Lacks significant antibacterial activity. nih.gov
Acetyl (C2) Decreased antimicrobial activity against E. coli and S. enterica, but retained some activity against P. aeruginosa. nih.govresearchgate.net
C7 - C9 Considered the ideal length for LPS-binding and antimicrobial activity. ub.edu
Octanoyl (C8) Potent antimicrobial activity, as seen in natural Polymyxin B3. rsc.orgnih.gov

Impact of Amino Acid Residue Substitutions on Molecular Interactions and Bioactivity

The amino acid composition of the polymyxin peptide core is crucial for its function, with substitutions at various positions significantly impacting molecular interactions and biological activity. nih.govnih.gov The molecule contains five positively charged L-α,γ-diaminobutyric acid (Dab) residues, which are key to the electrostatic interaction with the negatively charged phosphate groups of lipid A. nih.govmdpi.com

Studies involving alanine scanning of Polymyxin B3 have provided detailed insights into the contribution of each residue. nih.gov This research revealed that the Dab residue at position 5 is the most critical for bactericidal activity. nih.gov An analog with alanine at position 5, [Ala⁵]-polymyxin B₃, showed substantially reduced activity against Escherichia coli, Salmonella Typhimurium, and Pseudomonas aeruginosa. nih.gov Generally, the Dab residues located within the cyclic heptapeptide ring (positions 5, 8, and 9) contribute more significantly to antibacterial action than those in the linear tripeptide segment (positions 1 and 3). nih.gov However, the amino groups of Dab at all five positions (1, 3, 5, 8, and 9) are important for binding to LPS. nih.gov

The hydrophobic motif formed by D-Phenylalanine at position 6 (D-Phe⁶) and Leucine at position 7 (Leu⁷) is another key area. nih.govmdpi.com This domain is believed to insert into the bacterial outer membrane, stabilizing the complex with LPS through hydrophobic interactions. mdpi.com Interestingly, modifying this region does not always eliminate activity. For example, [D-Ala⁶]-, [L-Phe⁶]-, [Ala⁷]-, and [Gly⁷]-polymyxin B₃ analogs were found to retain potent antimicrobial activity. nih.gov This suggests that while the hydrophobic character of this region is important, the specific D-configuration at position 6 and the original residues are not absolutely indispensable for bioactivity. nih.gov

Substitutions in the linear tripeptide segment also have an effect. Replacing the Dab at position 3 with a non-basic amino acid like D-Serine can result in slightly decreased activity, demonstrating the role of the positive charges in this section of the molecule. nih.gov

Table 2: Effects of Alanine Substitution in Polymyxin B3 on Antimicrobial Activity

Polymyxin B3 Analog Key Finding Reference
[Ala⁵]-polymyxin B₃ Greatly reduced antimicrobial activity, indicating Dab⁵ is most critical for bactericidal effect. nih.gov
[Ala¹,³]-polymyxin B₃ Reduced activity, but less impact than substitutions within the cyclic ring. nih.gov
[Ala⁸,⁹]-polymyxin B₃ Significant reduction in activity, highlighting the importance of Dab residues in the lactam ring. nih.gov
[D-Ala⁶]-polymyxin B₃ Retained potent antimicrobial activity. nih.gov

Role of Cyclic Heptapeptide and Linear Tripeptide Moieties in Functional Efficacy

The linear tripeptide segment (Dab¹-Thr²-Dab³) acts as a bridge, connecting the N-terminal fatty acid to the cyclic core. nih.gov It contributes two of the five total positive charges to the molecule, which are crucial for the initial electrostatic binding to the negatively charged LPS on the bacterial surface. nih.gov Molecular modeling suggests that hydrogen bonding involving the Threonine at position 2 (Thr²) helps to orient the tripeptide segment towards the heptapeptide ring, contributing to the molecule's folded, amphipathic structure. nih.gov

The cyclic heptapeptide (Dab⁴-Thr⁵-D-Phe⁶-Leu⁷-Dab⁸-Dab⁹-Thr¹⁰) forms the rigid core of the molecule. nih.gov The cyclization occurs via an amide bond between the side chain of Dab⁴ and the C-terminal carboxyl group of Thr¹⁰. nih.gov This cyclic structure provides an essential scaffold, maintaining the optimal spatial arrangement of the amino acid side chains. nih.gov The Dab residues within this ring (positions 5, 8, and 9) are particularly vital for antimicrobial activity. nih.govnih.gov The ring also contains the hydrophobic domain at positions 6 and 7 (D-Phe⁶-L-Leu⁷), which is critical for insertion into and disruption of the bacterial membrane. mdpi.comnih.gov Together, the cyclic heptapeptide and the linear tripeptide create and maintain the distinct hydrophobic and polar domains necessary for the antibiotic's mechanism of action. nih.gov

Amphiphilicity and its Correlation with Antimicrobial Mechanism

A defining characteristic of polymyxins, including Polymyxin B3, is their amphiphilicity—the possession of both hydrophobic (lipophilic) and hydrophilic (polar) domains. monash.edunih.gov This dual nature is not merely a structural feature but is inextricably linked to its antimicrobial mechanism. nih.govnih.gov The molecule is folded in such a way that it presents two distinct faces: a polar face and a non-polar face. nih.govnih.gov

The polar domain is composed of the five positively charged L-α,γ-diaminobutyric acid (Dab) residues and the polar threonine (Thr) residues. nih.govnih.gov This cationic face is responsible for the initial, selective binding to the anionic lipopolysaccharide (LPS) layer of the Gram-negative bacterial outer membrane. nih.govmdpi.com This electrostatic interaction displaces divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the LPS by bridging adjacent molecules, thus destabilizing the membrane. nih.govmdpi.com

The hydrophobic domains consist of the N-terminal octanoyl fatty acyl chain and the D-Phe⁶-L-Leu⁷ segment within the cyclic ring. nih.govnih.gov Following the initial electrostatic attraction, these hydrophobic parts insert into the lipid A core and fatty acyl chains of the LPS. nih.govnih.gov This insertion further disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, bacterial cell death. lktlabs.comnih.gov The structural amphipathicity conferred by the specific arrangement of the fatty acid tail, linear tripeptide, and cyclic heptapeptide is therefore indispensable for the potent bactericidal activity of Polymyxin B3. nih.govnih.gov

Biosynthesis and Biotechnological Production Pathways of Polymyxin B Components

Genetic and Enzymatic Basis of Nonribosomal Peptide Synthetase (NRPS) Systems in Paenibacillus polymyxa for Polymyxin (B74138) B Biosynthesis

The biosynthesis of polymyxin B is not a function of ribosomal protein synthesis but is instead carried out by large, multienzyme complexes known as nonribosomal peptide synthetases (NRPSs). wikipedia.orgd-nb.info These NRPS systems are encoded by a dedicated gene cluster within the genome of Paenibacillus polymyxa. researchgate.netsecondarymetabolites.org

The polymyxin gene cluster in P. polymyxa is approximately 40.8 kb in length and contains five open reading frames (ORFs): pmxA, pmxB, pmxC, pmxD, and pmxE. researchgate.net Three of these genes, pmxA, pmxB, and pmxE, encode the three subunits of the polymyxin synthetase enzyme. researchgate.netgoogle.com The remaining two genes, pmxC and pmxD, are believed to encode components of an ABC-type transporter system responsible for secreting the antibiotic out of the bacterial cell. researchgate.net

The NRPS enzyme itself is modular in nature. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. d-nb.info A typical module consists of three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid. d-nb.info

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid. d-nb.info

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. d-nb.info

The sequence of modules on the NRPS enzyme dictates the final amino acid sequence of the polymyxin molecule. researchgate.net Variations in the fatty acid side chain and amino acid composition give rise to the different components of the polymyxin B complex, such as polymyxin B1, B2, and B3. wikipedia.org For instance, polymyxin B1 and B2 differ by a single methyl group in their fatty acid tail, while polymyxin B3 contains an octanoyl fatty acid instead of the 6-methyloctanoic acid found in polymyxin B1. wikipedia.org

Molecular Regulation of Biosynthetic Pathways

The production of polymyxin is a tightly regulated process at the molecular level. Several regulatory proteins have been identified that influence the expression of the polymyxin biosynthetic gene cluster. Studies have shown that proteins such as Abh and AbrB3 act as negative regulators, meaning they suppress the synthesis of polymyxin. researchgate.net Conversely, the protein Spo0A has been found to be a positive regulator, promoting polymyxin production. researchgate.net These regulatory proteins can bind to the promoter region of the polymyxin genes, thereby controlling their transcription and, consequently, the amount of antibiotic produced. researchgate.net The interplay between these positive and negative regulators allows the bacterium to fine-tune polymyxin synthesis in response to various environmental and physiological cues.

Metabolomic studies have also shed light on the broader cellular pathways affected by polymyxin B. For example, polymyxin B has been shown to perturb pathways involved in the biosynthesis of the bacterial cell envelope, including lipopolysaccharide (LPS) and peptidoglycan synthesis, as well as nucleotide and peptide metabolism. mdpi.comnih.gov In human cells, polymyxin B can impact pathways such as steroid biosynthesis, cell cycle regulation, and fatty acid biosynthesis. mdpi.com

Fermentative Production Optimization Strategies in Research Settings

Maximizing the yield of polymyxin B in a laboratory or industrial setting requires careful optimization of the fermentation process. This involves manipulating both the nutritional and environmental parameters of the culture conditions.

The composition of the fermentation medium plays a critical role in the production of polymyxin B. Key nutritional components that have been shown to significantly affect yield include:

Glucose: The concentration of glucose, a primary carbon source, has a notable impact on polymyxin B production. Research indicates that maintaining glucose levels between 1% and 2% (w/v) can lead to maximum yields. google.comgoogle.com

Oatmeal: Oatmeal, providing both carbohydrates and other nutrients, is another important medium component. zoe.comnih.gov Optimal concentrations of oatmeal have been found to be in the range of 2-3% (w/v). google.comgoogle.com

Yeast Autolysate: The source of nitrogen and other growth factors is also crucial. Replacing standard yeast extract with baker's yeast autolysate has been reported to double the yield of polymyxin B. google.comgoogle.com

A study optimizing a fermentation medium reported a composition of 2% ammonium (B1175870) sulfate (B86663), 0.2% dipotassium (B57713) hydrogen phosphate (B84403), 0.05% magnesium sulfate, 0.05% sodium chloride, 0.001% ferrous sulfate, 0.5% baker's yeast autolysate, 1-2% glucose, and 2-3% oatmeal. google.comgoogle.com

Table 1: Optimized Nutritional Parameters for Polymyxin B Production

Parameter Optimal Concentration (w/v) Source(s)
Glucose 1-2% google.comgoogle.com
Oatmeal 2-3% google.comgoogle.com

In addition to nutritional factors, the physical environment of the fermentation process must be tightly controlled to achieve high yields of polymyxin B.

pH: The pH of the fermentation medium is a critical parameter. Production of polymyxin B is highly dependent on maintaining the pH within a stringent range of 6.0 to 7.0, with an optimal pH of 6.5. google.comgoogle.com If the pH is not controlled, production can cease entirely. google.com

Aeration: Adequate oxygen supply is necessary for the growth of Paenibacillus polymyxa and the biosynthesis of polymyxin B. An aeration rate of approximately 1.2 to 1.25 volumes of air per volume of medium per minute (vvm) has been found to be effective. google.comgoogle.com

Agitation: Proper mixing, or agitation, ensures uniform distribution of nutrients and oxygen throughout the culture. An agitation speed of around 250 rpm is often used in laboratory-scale bioreactors. google.comgoogle.com

By optimizing these environmental conditions, researchers have been able to achieve polymyxin B yields of up to 3 g/L in 72 hours. google.com

Table 2: Optimized Environmental Factors for Polymyxin B Fermentation

Factor Optimal Value/Range Source(s)
pH 6.0 - 7.0 (optimum 6.5) google.comgoogle.com
Aeration 1.2 - 1.25 vvm google.comgoogle.com

Nutritional Parameter Influence on Yield (e.g., Glucose, Oatmeal, Yeast Autolysate)

Research on Purification and Isolation Techniques for Individual Polymyxin B Components from Fermentation Broths

Following fermentation, the polymyxin B complex must be extracted and purified from the culture broth. This is a challenging process due to the presence of multiple, structurally similar polymyxin components and other impurities. Various techniques have been developed and researched to achieve this separation.

A common initial step involves the removal of bacterial cells and other insoluble materials from the fermentation broth by centrifugation or filtration. google.comjustia.com Subsequent purification strategies often employ a combination of the following methods:

Acid Precipitation: The pH of the cell-free supernatant can be adjusted to acidic conditions (e.g., pH 2.0 with HCl) to precipitate the polymyxin. mdpi.com The precipitate is then collected and redissolved for further purification. mdpi.com

Adsorption Chromatography: This is a widely used technique for polymyxin purification.

Activated Charcoal: The fermentation broth can be treated with activated charcoal, which adsorbs the polymyxin B. google.com The polymyxin is then recovered from the charcoal.

Non-ionogenic Synthetic Adsorbents: Polystyrene-based resins, such as Amberlite XAD-7 and Diaion HP-20, have proven effective for capturing polymyxin from the fermentation filtrate. justia.commdpi.comgoogleapis.com The adsorbed polymyxin is then eluted using an aqueous solution of an organic solvent. justia.comgoogleapis.com

High-Performance Liquid Chromatography (HPLC): For the separation of individual polymyxin B components, such as Polymyxin B3, from the mixture, reversed-phase HPLC is a powerful tool. mdpi.com A C18 column is typically used, and the components are separated based on their differential hydrophobicity by applying a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.com

The final step in the purification process often involves precipitating the polymyxin as a base by adjusting the pH to an alkaline range (pH 8-12) and then converting it to a salt, such as polymyxin B sulfate, by adding a mineral acid like sulfuric acid. google.comgoogleapis.com The purified salt can then be obtained in a solid form by drying. google.comgoogleapis.com

Mechanistic Insights into Polymyxin B Component Bacterial Interactions

Molecular Recognition and Binding to Lipopolysaccharide (LPS) of Gram-Negative Bacteria

The initial and most critical step in the action of polymyxin (B74138) B3 is its binding to the LPS component of the outer membrane of Gram-negative bacteria. nih.govasm.org This interaction is highly specific and driven by a combination of electrostatic and hydrophobic forces. mdpi.com

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between the negatively charged phosphate (B84403) groups of adjacent LPS molecules. annals.edu.sgnih.gov Polymyxin B3, a polycationic peptide, possesses five positively charged L-α,γ-diaminobutyric acid (Dab) residues at physiological pH. nih.govirbis-nbuv.gov.ua These cationic groups have a strong electrostatic attraction to the anionic phosphate groups on the Lipid A portion of LPS. nih.govdrugbank.com

This attraction allows polymyxin B3 to competitively displace the stabilizing Mg²⁺ and Ca²⁺ ions from the membrane. annals.edu.sgoup.com The affinity of polymyxins for LPS is significantly higher—by at least three orders of magnitude—than that of the divalent cations, ensuring effective displacement. oup.com This action neutralizes the negative charges on Lipid A and weakens the structural integrity of the outer membrane, setting the stage for its disruption. nih.govacs.orgbiorxiv.org Molecular dynamics simulations have revealed that specific residues, particularly Dab¹, Dab⁵, Dab⁸, and Dab⁹, are crucial for this electrostatic binding to the phosphate groups of Lipid A. irbis-nbuv.gov.uarsc.org

Table 1: Key Residues in Polymyxin B3 and Their Role in LPS Interaction

Residue/ComponentType of InteractionTarget on LPSConsequence of Interaction
L-α,γ-diaminobutyric acid (Dab) residues ElectrostaticPhosphate groups of Lipid ADisplacement of Mg²⁺/Ca²⁺, membrane destabilization nih.govdrugbank.com
Fatty Acyl Tail HydrophobicAcyl chains of Lipid AInsertion into the membrane, increased permeability mdpi.commdpi.com
D-Phe⁶ and Leu⁷ HydrophobicAcyl chains of Lipid AAnchoring and further disruption of membrane packing rsc.orgfrontiersin.org

Following the initial electrostatic binding, the hydrophobic components of polymyxin B3 play a crucial role. The molecule features an N-terminal fatty acyl chain (in the case of polymyxin B3, this is an octanoyl chain) and a hydrophobic segment at positions 6 and 7 (D-Phe-L-Leu). irbis-nbuv.gov.uamdpi.com This lipid tail and the hydrophobic amino acids insert into the hydrophobic region of the outer membrane, interacting with the fatty acyl chains of Lipid A. mdpi.commdpi.comfrontiersin.org

This hydrophobic interaction is essential for the antibiotic's bactericidal activity. acs.orgwikipedia.org Evidence for this comes from studies on polymyxin B nonapeptide (PMBN), a derivative that lacks the fatty acyl tail. While PMBN can still bind to LPS via electrostatic interactions and cause some membrane disorganization, it does not kill the bacterial cell, highlighting the necessity of the hydrophobic tail for effective membrane disruption. wikipedia.orgwikipedia.org The insertion of the fatty acyl tail further destabilizes the membrane, contributing to the permeabilizing effect. nih.govmdpi.com

The binding of polymyxin B3 to LPS is best described as a two-stage process. acs.org

Stage One: Electrostatic Attraction. This initial phase is characterized by the rapid, charge-based association of the cationic Dab residues of polymyxin B3 with the anionic phosphate groups of Lipid A. acs.orgresearchgate.net This interaction leads to the displacement of divalent cations that stabilize the LPS layer. acs.org

Stage Two: Hydrophobic Insertion and Disruption. Following the electrostatic binding, the second stage involves the insertion of the polymyxin's hydrophobic fatty acyl tail and other nonpolar residues into the lipid core of the outer membrane. acs.orgresearchgate.net This step is slower and leads to a more profound disorganization of the membrane's structure. researchgate.net This dual-action mechanism ensures both high-affinity binding and subsequent physical disruption of the bacterial membrane's integrity.

Hydrophobic Interactions between Fatty Acyl Tail and Lipid A

Outer Membrane Permeabilization and Disruption Mechanisms

The successful binding of polymyxin B3 to LPS initiates a cascade of events that permeabilize and ultimately destroy the bacterial outer membrane.

The initial disruption caused by polymyxin B3 binding creates localized weaknesses in the outer membrane. nih.govnih.gov This localized increase in permeability allows more polymyxin molecules to traverse the outer membrane and reach the periplasmic space, a mechanism termed "self-promoted uptake". nih.govnih.govoup.com The peptide essentially facilitates its own entry by disrupting its primary target. nih.govuzh.ch This process develops transient "cracks" in the membrane, permitting the passage not only of more polymyxin molecules but also of other substances that would normally be excluded. oup.com

Recent high-resolution imaging studies have provided novel insights into the structural changes polymyxins induce in the outer membrane. It has been observed that polymyxins can arrange LPS molecules into highly ordered, hexagonal crystalline structures. nih.govnih.gov The formation of these rigid LPS-polymyxin crystals is directly correlated with antibiotic activity and is absent in polymyxin-resistant strains. nih.govnih.gov

"Self-Promoted Uptake" Pathway Across the Outer Membrane

Cytoplasmic Membrane Perturbation and Intracellular Targets

While the initial interaction of Polymyxin B3 sulfate (B86663) occurs at the outer membrane of Gram-negative bacteria through binding to lipopolysaccharide (LPS), its ultimate bactericidal action is a consequence of catastrophic damage to the cytoplasmic membrane and disruption of essential intracellular processes. nih.govasm.org

Following the disruption of the outer membrane, Polymyxin B3 sulfate gains access to the periplasmic space and subsequently interacts with the inner cytoplasmic membrane. This interaction leads to a rapid and severe loss of membrane integrity. nih.govasm.org The cationic peptide portion of the molecule interacts with the negatively charged phospholipids (B1166683) of the cytoplasmic membrane, leading to a profound disruption of its structure and function. asm.org

This disruption manifests as a rapid depolarization of the membrane potential. Studies using membrane potential-sensitive dyes have demonstrated that polymyxins induce a significant increase in membrane permeability, causing the leakage of essential ions and small molecules from the cytoplasm. asm.orgresearchgate.netacs.org At sufficient concentrations, this increased permeability results in the release of cytoplasmic contents, a hallmark of polymyxin-induced cell death. asm.org Research has shown that even at concentrations below those required for complete lysis, polymyxins cause the leakage of periplasmic proteins, indicating a progressive breakdown of the cell envelope's barrier function. asm.org

The process is concentration-dependent, with higher concentrations of Polymyxin B leading to more pronounced membrane damage and cytoplasmic leakage. mdpi.com This disruption of the fundamental barrier between the cell and its environment is a primary factor in the bactericidal efficacy of the compound.

Table 1: Effect of Polymyxin B on Bacterial Membrane Integrity and Permeability

Test OrganismPolymyxin B ConcentrationObserved EffectReference
Escherichia coli1.0 µg/mLOver 46% of cells showed membrane damage after 12 hours. mdpi.com
Escherichia coli>20 µg/mLFormation of ion-permeable pores in the cell envelope, leading to depolarization. asm.org
Escherichia coli1 µg/mL1.5-fold increase in cell fluorescence with DiSC3(5) probe, indicating membrane depolarization. asm.org
Pseudomonas aeruginosa≥8 µg/mLNon-susceptible (resistant or intermediate) MIC value. spandidos-publications.com

Beyond direct physical disruption of the membrane, this compound exhibits a secondary, yet significant, mechanism of action by inhibiting key enzymes of the bacterial respiratory chain. acs.orgacs.org Specifically, it targets Type II NADH-quinone oxidoreductases (NDH-2), which are crucial monotopic membrane proteins that serve as a primary entry point for electrons into the respiratory chain. acs.orgnih.gov

Table 2: Inhibitory Concentration (IC₅₀) of Polymyxin B against Bacterial Respiratory Enzymes

EnzymeOrganismPolymyxin B IC₅₀Reference
Alternative NADH Dehydrogenase (NDH-2)Mycobacterium smegmatis1.6 µg/mL nih.govresearchgate.net
Malate: Quinone OxidoreductaseMycobacterium smegmatis4.2 µg/mL nih.govresearchgate.net
NDH-2Escherichia coli114.2 µM nih.gov
NDH-2Klebsiella pneumoniae129.8 µM nih.gov
NDH-2Acinetobacter baumannii102.5 µM nih.gov

Research has indicated that the bactericidal activity of polymyxins is not solely attributable to membrane permeabilization. nih.gov Substantial cell death can occur at polymyxin concentrations that cause only marginal increases in cytoplasmic membrane permeability, suggesting that other mechanisms contribute to its lethal effects. nih.govresearchgate.net

The inhibition of respiratory enzymes, as detailed above, is a major secondary mechanism. acs.orgresearchgate.net However, other alternative actions have been proposed. One such mechanism involves the generation of hydroxyl radicals, which are highly reactive oxygen species that can cause widespread damage to cellular components, including DNA, proteins, and lipids. Another proposed mechanism is the inhibition of the stringent response, a bacterial stress survival mechanism. By interfering with these pathways, polymyxins could further compromise the bacterium's ability to withstand the initial membrane damage. researchgate.net These alternative mechanisms may act in concert with membrane disruption, creating a multi-pronged attack that is difficult for bacteria to overcome. nih.gov

Molecular Mechanisms of Bacterial Resistance to Polymyxin B Components

Lipopolysaccharide (LPS) Modification as a Primary Resistance Mechanism

The initial and most critical step in the action of polymyxins is the electrostatic binding to the lipid A moiety of LPS, which displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane. oup.combiorxiv.org Consequently, the most prevalent mechanism of resistance involves the enzymatic modification of LPS, which prevents or significantly reduces this binding. oup.comnih.gov This remodeling of the bacterial cell surface is a key defense against cationic antimicrobial peptides.

Bacteria have evolved specific enzymatic pathways to alter the chemical structure of lipid A. The most common modifications involve the covalent attachment of cationic groups to the phosphate (B84403) groups of lipid A, which are inherently anionic. nih.govresearchgate.net

The two principal cationic substitutions are:

4-amino-4-deoxy-L-arabinose (L-Ara4N): The addition of this amino sugar to the phosphate groups of lipid A is a widespread resistance strategy in bacteria such as Pseudomonas aeruginosa, Salmonella enterica, and Escherichia coli. oup.commdpi.com

Phosphoethanolamine (PEtn): The transfer of a PEtn moiety to lipid A is another common modification observed in a variety of Gram-negative pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii. mdpi.comelifesciences.org

These modifications are catalyzed by specific transferase enzymes encoded by genes within dedicated operons. mdpi.comfrontiersin.org In some species, such as A. baumannii, which lacks the genetic machinery to synthesize L-Ara4N, the addition of PEtn is the primary mechanism of LPS-mediated polymyxin (B74138) resistance. elifesciences.orgresearchgate.net

The direct consequence of this charge modification is a significant reduction in the electrostatic attraction between the positively charged polymyxin molecule (due to its diaminobutyric acid residues) and the bacterial surface. oup.comresearchgate.net This weakened binding affinity hinders the ability of Polymyxin B3 sulfate (B86663) to disrupt the outer membrane, leading to bacterial resistance. researchgate.net Research indicates that the L-Ara4N modification typically confers a higher level of resistance compared to the addition of PEtn, due to a more substantial alteration of the lipid A charge. nih.gov

Cationic Substitutions of Lipid A Phosphate Groups (e.g., L-Ara4N, Phosphoethanolamine)

Genetic and Regulatory Networks Governing Resistance

The expression of the genes responsible for LPS modification is not constitutive but is instead tightly controlled by sophisticated environmental sensing and regulatory systems. This allows bacteria to adapt and induce resistance in response to specific external stimuli, including the presence of the antibiotic itself.

At the heart of polymyxin resistance regulation are two-component systems (TCSs), primarily the PhoP-PhoQ and PmrA-PmrB systems. mdpi.commdpi.com These systems act as molecular switches that sense changes in the extracellular environment and translate them into a specific gene expression response.

Activation: The sensor kinases, PhoQ and PmrB, are transmembrane proteins that detect specific signals. Common activators include low concentrations of divalent cations (Mg²⁺, Ca²⁺), acidic pH, high concentrations of ferric iron (Fe³⁺), and the presence of cationic antimicrobial peptides like polymyxins. mdpi.comnih.gov

Signal Transduction: Upon sensing an activating signal, the sensor kinase autophosphorylates and then transfers the phosphate group to its cognate response regulator (PhoP or PmrA). mdpi.comresearchgate.net This phosphorylation event activates the response regulator, enabling it to bind to specific DNA sequences and control the transcription of target genes. mdpi.com

Crosstalk: In some bacteria, such as Salmonella, these two systems are linked. The PhoP-PhoQ system can activate the PmrA-PmrB system through a small connector protein called PmrD, creating an integrated regulatory network. frontiersin.orgresearchgate.netnih.gov

The activated response regulators PhoP and PmrA directly or indirectly control the transcription of operons that encode the enzymes for LPS modification. mdpi.comfrontiersin.org

Operon/GeneFunctionRegulated ByResulting Modification
arnBCADTEF (or pmrHFIJKLM)Encodes the enzymatic machinery for the synthesis and transfer of L-Ara4N to lipid A. mdpi.commdpi.comfrontiersin.orgPmrA, PhoP (in some species)Addition of L-Ara4N
pmrCAB The pmrC (or eptA) gene within this operon encodes a phosphoethanolamine transferase. nih.govmdpi.comfrontiersin.orgPmrAAddition of Phosphoethanolamine (PEtn)
cptA Encodes a phosphoethanolamine transferase that can modify the LPS core. nih.govnih.govPmrAAddition of Phosphoethanolamine (PEtn)
naxD In A. baumannii, this gene is required for the addition of galactosamine to lipid A, a modification structurally similar to L-Ara4N. mdpi.comresearchgate.netPmrA/PmrBAddition of Galactosamine

The upregulation of these operons leads to the rapid remodeling of the LPS structure, resulting in the resistant phenotype. mdpi.comfrontiersin.org

Beyond the inducible regulation of TCSs, stable, high-level resistance often arises from mutations in key regulatory genes or through the acquisition of mobile resistance elements.

mgrB Mutations: The mgrB gene encodes a small protein that acts as a negative feedback regulator of the PhoP-PhoQ system. asm.orgoup.com Mutations that inactivate mgrB, such as nonsense mutations, frameshifts, or disruption by mobile insertion sequences (e.g., IS5, IS102), lead to the loss of this negative feedback. asm.org This results in the constitutive (continuous) and high-level activation of the PhoP-PhoQ system, leading to the strong upregulation of the arn operon and a highly resistant phenotype. mdpi.comasm.org Inactivation of mgrB is a primary mechanism of polymyxin resistance in clinical isolates of K. pneumoniae. asm.orgdovepress.com

mcr-1 (Mobilized Colistin (B93849) Resistance): Unlike chromosomally encoded resistance, mcr-1 is a plasmid-mediated gene, allowing for horizontal transfer between different bacterial species and strains. asm.orgoup.com The mcr-1 gene encodes a phosphoethanolamine transferase enzyme that modifies lipid A by adding a PEtn group. mdpi.comoup.com Its presence on a mobile plasmid means that resistance can be acquired in a single step, posing a significant public health threat. oup.com While its name references colistin (Polymyxin E), it confers cross-resistance to other polymyxins, including Polymyxin B and its components. mdpi.com

GeneType of ResistanceMechanism of Action
mgrB Chromosomal (mutational)Inactivation of this negative regulator leads to constitutive activation of the PhoP-PhoQ system, causing overexpression of LPS modification genes. mdpi.comasm.org
mcr-1 Plasmid-mediated (acquired)Encodes a phosphoethanolamine transferase that adds PEtn to lipid A, reducing the net negative charge of the outer membrane. mdpi.comoup.com

Role of Associated Operons (e.g., arnBCADTEF, pmrCAB, naxD, cptA) in LPS Remodeling

Other Mechanisms of Resistance at the Cellular Level

Beyond the well-documented modifications of the lipopolysaccharide (LPS) layer, bacteria have evolved several other cellular strategies to counteract the antimicrobial effects of polymyxins like Polymyxin B3 sulfate. nih.govresearchgate.net These mechanisms often work in concert with LPS alterations to provide a multi-layered defense against these last-resort antibiotics. frontiersin.org These strategies include creating physical barriers, actively pumping the antibiotic out of the cell, and altering the composition of the outer membrane. nih.gov

The production of a thick, protective layer of extracellular polymeric substances (EPS), often in the form of a capsule, is a significant mechanism of resistance. nih.govfrontiersin.org This matrix, primarily composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a formidable physical barrier. nih.govnih.gov It can prevent polymyxins from reaching their ultimate target, the bacterial outer membrane. nih.gov

Research findings indicate that the EPS matrix can directly interact with and sequester cationic antimicrobial peptides, including polymyxins, due to the net negative charge of some of its components, such as eDNA and certain polysaccharides. nih.gov This binding action effectively neutralizes the antibiotic before it can cause cellular damage. In Staphylococcus epidermidis and Staphylococcus aureus, the EPS matrix, containing components like poly-N-acetylglucosamine (PNAG) polysaccharide and eDNA, has been shown to protect cells from antimicrobial agents. plos.org The cohesive properties conferred by EPS components can limit the penetration of biocides, providing a crucial survival advantage for bacteria within biofilms. nih.gov

Active efflux is a key defense mechanism where bacteria utilize transport proteins to pump toxic substances, including antibiotics like polymyxin B, out of the cell. nih.govfrontiersin.orgnih.gov Several families of efflux pumps contribute to this process, with the Resistance-Nodulation-Division (RND) superfamily being particularly prominent in Gram-negative bacteria. nih.govfrontiersin.org

In Pseudomonas aeruginosa, the MexAB-OprM and MexXY/OprM efflux pumps have been implicated in resistance to polymyxins. asm.orgmdpi.com Studies have shown that exposure to colistin can induce the expression of the mexAB-oprM genes. mdpi.com The MexXY/OprM system, in particular, has been shown to contribute to both tolerance and acquired resistance to colistin, working in a complex interplay with LPS modification pathways. asm.org Similarly, in Escherichia coli, the AcrAB-TolC efflux system, when upregulated by regulators such as marA, can contribute to decreased susceptibility to polymyxin B. frontiersin.org A novel tripartite efflux system of the Major Facilitator Superfamily (MFS), named CprABC, was identified in Chryseobacterium sp. and proven to be a direct contributor to high-level polymyxin resistance. frontiersin.org These systems function by reducing the intracellular concentration of the antibiotic to sub-lethal levels. frontiersin.org

Alterations in the protein composition of the outer membrane, specifically the overexpression of certain proteins like OprH in Pseudomonas aeruginosa, represent another strategy for polymyxin resistance. nih.govnih.gov OprH is a small outer membrane lipoprotein whose expression is induced under conditions of magnesium deficiency (low Mg2+), a condition that mimics the displacement of divalent cations from LPS by polymyxins. nih.gov

The overexpression of OprH is thought to contribute to resistance by stabilizing the outer membrane. nih.gov It competitively replaces the divalent cations (Mg2+ and Ca2+) that normally cross-bridge adjacent LPS molecules. nih.govasm.org By occupying these binding sites, OprH prevents the initial disruptive binding of the positively charged polymyxin molecules to the negatively charged LPS, thereby reducing membrane permeabilization. nih.gov However, research indicates that OprH overexpression alone may not be sufficient to confer high-level polymyxin B resistance and likely acts in concert with other factors, possibly alterations in the LPS structure itself. asm.org

Table 1: Summary of Other Cellular Resistance Mechanisms to Polymyxins
MechanismDescriptionKey Findings & Research ModelsReferences
Increased EPS ProductionFormation of a protective capsule or biofilm matrix that acts as a physical barrier and sequesters antibiotic molecules.EPS matrix in various Gram-negative bacteria binds and limits penetration of cationic antimicrobial peptides. In NTHI biofilms, eDNA binds human β-defensin 3, reducing its activity. nih.govnih.govnih.gov
Efflux Pump SystemsActive transport of polymyxins out of the bacterial cell, reducing intracellular concentration to sub-lethal levels.- MexXY/OprM (RND family) in P. aeruginosa contributes to colistin tolerance and acquired resistance.
  • AcrAB-TolC (RND family) in E. coli contributes to decreased polymyxin B susceptibility.
  • CprABC (MFS family) in Chryseobacterium sp. confers high-level resistance to polymyxins.
  • frontiersin.orgfrontiersin.orgasm.orgmdpi.com
    Overexpression of OprHIncreased production of the outer membrane protein OprH in P. aeruginosa stabilizes the outer membrane.OprH expression is induced by low Mg2+. It replaces divalent cations that bridge LPS molecules, preventing polymyxin binding and disruption of the membrane. Acts in concert with other resistance factors. nih.govasm.orgasm.org

    Efflux Pump Systems

    Distinction between Intrinsic and Acquired Resistance Mechanisms in Research Models

    Bacterial resistance to polymyxins is broadly categorized into two main types: intrinsic and acquired. nih.govnih.gov Understanding the distinction is crucial for tracking the evolution of resistance and developing effective antimicrobial strategies.

    Intrinsic resistance is the innate, natural insusceptibility of a bacterial species to an antibiotic, encoded by chromosomal genes. nih.govresearchgate.net Certain bacterial genera, such as Proteus spp., Serratia spp., and Burkholderia spp., are naturally resistant to polymyxins. frontiersin.orgnih.gov This inherent resistance is often due to the fundamental structure of their outer membrane. For example, the LPS of these organisms may naturally have a neutral or net positive charge, which repels the cationic polymyxin molecules, or they may lack the specific binding sites altogether. frontiersin.org In some research models of Acinetobacter baumannii, intrinsic resistance can manifest through the complete loss of LPS, which eliminates the primary target of polymyxins. This is caused by mutations in the genes responsible for lipid A synthesis, such as lpxA, lpxC, and lpxD. mdpi.com

    Acquired resistance , in contrast, occurs when a bacterium that was once susceptible to an antibiotic develops the ability to resist it. nih.govresearchgate.net This can happen through mutations in the bacterium's own DNA or by acquiring resistance genes from other bacteria via horizontal gene transfer (e.g., on plasmids). mdpi.comwikipedia.org Many clinically important pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, develop acquired resistance. frontiersin.orgnih.gov The most common acquired resistance mechanism involves mutations in the two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which lead to the modification of LPS with phosphoethanolamine or 4-amino-4-deoxy-L-arabinose. frontiersin.orgmdpi.com These modifications reduce the net negative charge of the LPS, weakening its interaction with polymyxins. frontiersin.org Adaptive resistance, a form of acquired resistance, can be induced in laboratory settings by exposing susceptible bacteria like P. aeruginosa to sub-lethal concentrations of polymyxin B, which triggers regulatory systems like ParR-ParS to upregulate resistance mechanisms. nih.govresearchgate.net

    Table 2: Comparison of Intrinsic and Acquired Polymyxin Resistance
    Resistance TypeDefinitionPrimary Mechanism ExampleExample Bacteria (Research Models)References
    IntrinsicInnate, chromosomally-encoded resistance characteristic of an entire species or genus.Permanent modification or complete loss of the LPS target, resulting in natural non-susceptibility.- Proteus spp., Serratia spp. (naturally resistant LPS)
  • Acinetobacter baumannii (models with complete LPS loss via lpxA/C/D mutations)
  • nih.govnih.govmdpi.com
    AcquiredResistance developed by a previously susceptible bacterium, typically via mutation or horizontal gene transfer.Modification of LPS via activation of regulatory systems (e.g., PmrA/PmrB, PhoP/PhoQ) in response to antibiotic pressure.- P. aeruginosa, K. pneumoniae, E. coli (LPS modification, efflux, OprH overexpression) nih.govfrontiersin.orgnih.govmdpi.com

    Advanced Analytical and Characterization Methodologies in Polymyxin B Research

    Chromatographic Separations and Quantification Techniques

    Chromatographic methods are fundamental in the analysis of polymyxin (B74138) B, enabling the separation of its various components with high resolution.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polymyxin B sulfate (B86663), allowing for the separation and quantification of its major components, including Polymyxin B1, B2, B3, and B1-I. serva.deresearcher.lifegoogleapis.com Various pharmacopoeias, such as the European Pharmacopoeia, outline HPLC methods for determining the content of polymyxin B sulfate. google.com These methods often utilize reversed-phase columns, such as C18 or poly(styrene-divinylbenzene), and mobile phases consisting of acetonitrile (B52724) and aqueous solutions containing salts like sodium sulfate and acids like phosphoric or trifluoroacetic acid. researchgate.netresearchgate.net Detection is typically performed using UV detectors at a wavelength of 215 nm. google.comresearchgate.net

    The separation of the complex mixture of polymyxin components can be challenging. However, optimized HPLC methods can resolve the major components from over thirty other minor constituents. researchgate.net For instance, a method using a YMC-Pack Pro C18 column with a mobile phase of acetonitrile, sodium sulphate, phosphoric acid, and water has demonstrated good selectivity and repeatability. researchgate.net Another approach involves a poly(styrene-divinylbenzene) stationary phase at an elevated temperature (60°C) to achieve separation. researchgate.net The development of HPLC methods with evaporative light scattering detectors (ELSD) has also been explored to provide an alternative to UV detection, especially since polymyxins lack a strong chromophore. google.comjapsonline.com

    Research has demonstrated the successful use of HPLC to determine the purity of polymyxin B sulfate preparations, ensuring they meet pharmacopoeial standards which specify limits for the sum of the main components and for individual components like Polymyxin B3. serva.deresearcher.lifegoogleapis.com

    Table 1: Example HPLC Methods for Polymyxin B Component Analysis

    ColumnMobile PhaseDetectionKey Findings
    YMC-Pack Pro, C18, 5 µm, 250x4.6 mm I.D.Acetonitrile-sodium sulphate (0.7%, m/v)-phosphoric acid (6.8%, v/v dilution of 85%, m/m phosphoric acid)-water (22.25:50:5:22.75)UV at 215 nmResolved polymyxin B1 from over thirty other components. researchgate.net
    Poly(styrene-divinylbenzene) (PLRP-S), 1000 A, 8 µm, 250 x 12.5 mm I.D.Acetonitrile-sodium sulphate solution (0.7%, m/v; pH adjusted to 2.5 with trifluoroacetic acid)-water (18:50:32, v/v)UV at 215 nmPreparative separation of seven polymyxin B components for structural characterization. researchgate.net
    Reversed phase analytical column (e.g., Kromasil 100-5C18)Polar organic solvent and a trifluoroacetic acid aqueous solution (gradient elution)Evaporation Light DiffuserAchieved complete separation of four main components with good resolution. google.com

    For high-sensitivity quantification of polymyxin B components in complex biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful and robust technique. nih.govnih.govresearchgate.net This method offers significant advantages over conventional HPLC, including shorter analysis times and much lower limits of detection, which are crucial for pharmacokinetic studies where concentrations can be very low. researchgate.netnih.gov

    A key challenge in the analysis of polymyxin B is the presence of isomers, such as polymyxin B2 and B3, which have identical molecular weights. shimadzu.com UPLC-MS/MS methods have been successfully developed to chromatographically separate these isomers, allowing for their individual quantification. nih.gov These methods typically employ C18 columns and gradient elution with mobile phases containing formic acid in water and acetonitrile. nih.govnih.govnih.gov Sample preparation often involves protein precipitation with agents like trichloroacetic acid, which can also enhance detection sensitivity. nih.govnih.govnih.gov

    The high sensitivity of UPLC-MS/MS is achieved through the use of multiple-reaction monitoring (MRM) in positive ionization mode. nih.govnih.gov Researchers have developed and validated UPLC-MS/MS methods for the quantification of the four major polymyxin B components (B1, B2, B3, and isoleucine-B1) in various biological samples, including serum, plasma, and epithelial lining fluid. nih.govnih.govresearchgate.net These methods have demonstrated excellent linearity, accuracy, and precision over clinically relevant concentration ranges. nih.govfrontiersin.org

    Table 2: UPLC-MS/MS Method Parameters for Polymyxin B Component Quantification

    ParameterConditionReference
    Chromatographic ColumnWaters Acquity UPLC HSS C18 nih.govnih.govresearchgate.net
    Mobile Phases0.1% formic acid in water/acetonitrile nih.govnih.govresearchgate.net
    Ionization ModePositive Ionization nih.govnih.govresearchgate.net
    Scan TypeMultiple-Reactions Monitoring (MRM) nih.govnih.govresearchgate.net
    Sample PreparationProtein precipitation with 5% trichloroacetic acid nih.govnih.govresearchgate.net
    Linear Concentration Range (Serum & ELF)0.0065–3.2 mg/L for all major components nih.gov

    High-Performance Liquid Chromatography (HPLC) for Polymyxin B Component Analysis

    Spectroscopic Approaches for Structural and Interaction Studies

    Spectroscopic techniques provide invaluable insights into the three-dimensional structure of polymyxin B components and their interactions with biological membranes and molecules.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of polymyxin B components and for probing their interactions with bacterial membranes. nih.govnih.gov Both 1H and 13C NMR have been used to characterize the individual components of polymyxin B, confirming their molecular structures after isolation. researchgate.net

    13C NMR spectroscopy, in particular, has been utilized as a quantitative method to determine the molar fractions of Polymyxin B1, B2, B3, and B1-I in medicinal products without the need for individual reference standards. researcher.lifevedomostincesmp.ruresearchgate.net This approach relies on the integrated intensities of characteristic NMR signals for each component. researcher.lifevedomostincesmp.ru The results from NMR quantification have shown good agreement with those obtained by HPLC. researcher.lifevedomostincesmp.ru

    NMR has also been instrumental in studying the interaction between polymyxin B and its primary target in Gram-negative bacteria, lipopolysaccharide (LPS). nih.govnih.gov By incorporating LPS into membrane models like dodecylphosphocholine (B1670865) micelles, researchers have used heteronuclear NMR experiments, including chemical shift mapping and isotope-filtered Nuclear Overhauser Effect Spectroscopy (NOESY), to map the binding interface. nih.govresearchgate.net These studies have revealed that the polymyxin molecule folds into an amphipathic structure upon binding to LPS, with distinct polar and hydrophobic faces. nih.gov The positively charged diaminobutyric acid residues interact with the phosphate (B84403) groups of lipid A, while hydrophobic residues penetrate the acyl chain region of the membrane. nih.govnih.gov

    Fluorescence spectroscopy is a widely used technique to investigate the binding of polymyxins to their targets and to assess their ability to permeabilize bacterial membranes. nih.gov A common approach involves the use of a fluorescently labeled polymyxin B derivative, such as dansyl-polymyxin B. nih.gov The fluorescence of the dansyl group is sensitive to its environment, showing an increase in intensity and a blue shift in its emission spectrum when it moves from a polar aqueous environment to the nonpolar environment of a lipid membrane or LPS aggregate. nih.gov

    By titrating LPS or bacterial cells with a fluorescent polymyxin derivative, researchers can determine binding affinities. nih.gov For example, a mono-substituted fluorescent derivative, dansyl[Lys]1polymyxinB3, has been synthesized and used to study its affinity for purified LPS from various Gram-negative bacteria. nih.gov These studies have shown that the binding is primarily driven by electrostatic interactions. nih.gov

    Fluorescence displacement assays are also employed to study the competitive binding of different polymyxin analogues. In these assays, a fluorescently labeled polymyxin is first bound to LPS, and then a non-labeled competitor is added. The displacement of the fluorescent probe, observed as a decrease in fluorescence intensity, provides information about the relative binding affinity of the competitor. nih.gov

    Table 3: Fluorescence Spectroscopy in Polymyxin B3 Research

    TechniqueProbeApplicationKey FindingsReference
    Fluorometric AssayDansyl[Lys]1polymyxinB3Investigating binding affinity to LPS and whole bacterial cells.Binding to LPS is comparable to polymyxin B and is primarily driven by electrostatic interactions. nih.gov
    Fluorescence Displacement AssayDansyl[Lys]1polymyxinB3Examining competitive binding of other polymyxin peptides to LPS.Allows for the comparison of binding affinities of different polymyxin derivatives. nih.gov

    Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational changes of polymyxin B upon interaction with membrane-mimicking environments. nih.gov In an aqueous solution, polymyxin B typically exhibits a random coil conformation. nih.gov However, in the presence of membrane mimetics like trifluoroethanol (TFE) or phospholipid vesicles, the CD spectrum changes, indicating a transition to a more ordered structure, such as a β-sheet. nih.govnih.gov

    These conformational changes are crucial for the biological activity of polymyxin B. The adoption of a defined structure upon binding to the bacterial membrane facilitates its insertion and subsequent disruption of the membrane. CD studies have shown that polymyxin B adopts a comparable structure in both TFE and when bound to phospholipid vesicles, validating the use of TFE as a membrane-mimetic solvent in structural studies. nih.gov

    Fluorescence Spectroscopy for Binding and Permeabilization Assays

    Bioassays for In Vitro Antimicrobial Potency Determination

    The in vitro antimicrobial potency of polymyxin B and its components, including Polymyxin B3 sulfate, is primarily determined through various bioassays. These assays are crucial for establishing the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    Standard methods for susceptibility testing of polymyxins include broth microdilution (BMD), agar (B569324) dilution (AD), and gradient diffusion tests. nih.govnih.gov The BMD method is considered the gold standard due to its reproducibility and reliability. nih.govmdpi.com It involves preparing a series of twofold dilutions of the polymyxin in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension. nih.gov After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits bacterial growth. nih.gov

    The agar dilution method is another reference technique where varying concentrations of the polymyxin are incorporated into an agar medium. nih.govnih.gov Bacterial strains are then spotted onto the surface of the agar plates. nih.gov This method allows for the simultaneous testing of multiple strains. nih.gov

    Research has shown that different components of the polymyxin B complex exhibit varying levels of antimicrobial activity. For instance, a study investigating the individual components found that Polymyxin B3 was the most potent against several Gram-negative organisms, with the exception of Acinetobacter baumannii, against which Isoleucine-B1 was more active. nih.gov The MICs of individual components were found to range from 50% to 150% of the MIC of the standard polymyxin B mixture. nih.gov

    Table 1: Comparative In Vitro Activity of Polymyxin B Components

    Polymyxin B ComponentRelative Potency against E. coliRelative Potency against K. pneumoniaeRelative Potency against P. aeruginosaRelative Potency against A. baumannii
    Polymyxin B1Less PotentLess PotentLess Potent-
    Polymyxin B2----
    Polymyxin B3Most PotentMost PotentMost PotentLess Potent
    Isoleucine-B1---Most Potent

    Data derived from a study on the antimicrobial activity of individual polymyxin B components. nih.gov

    Challenges in polymyxin susceptibility testing include the poor diffusion of the large, cationic polymyxin molecules through agar, which can affect the accuracy of methods like disk diffusion. nih.govoup.com Furthermore, the cationic nature of polymyxins can lead to their adsorption to the surfaces of standard polystyrene microtiter plates, a phenomenon that can be mitigated by the addition of surfactants like polysorbate-80. asm.org

    Radiolabeling Techniques for In Vitro and In Vivo Bacterial Targeting Studies (e.g., 99mTc-Polymyxin B)

    Radiolabeling of Polymyxin B, particularly with Technetium-99m (99mTc), has emerged as a valuable tool for non-invasively imaging and targeting Gram-negative bacterial infections in both in vitro and in vivo settings. dntb.gov.uanih.gov This technique leverages the specific binding of Polymyxin B to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. frontiersin.org

    The process typically involves conjugating Polymyxin B sulfate with a bifunctional chelating agent, such as succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC), which then facilitates the labeling with 99mTc. frontiersin.orgnih.gov This results in the formation of 99mTc-HYNIC-Polymyxin B, a radiopharmaceutical designed for single-photon emission computed tomography (SPECT) imaging. nih.govuniroma1.it

    In Vitro Studies:

    In vitro binding assays have demonstrated the high specificity of 99mTc-labeled Polymyxin B for Gram-negative bacteria. dntb.gov.uanih.gov These studies typically involve incubating the radiolabeled compound with various bacterial strains, including both Gram-negative and Gram-positive species. researchgate.net Results consistently show significantly higher binding of 99mTc-HYNIC-Polymyxin B to Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii compared to Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which serve as negative controls. nih.govresearchgate.net

    In Vivo Studies:

    Animal models, often mice with induced bacterial infections, are used for in vivo targeting studies. dntb.gov.ua Following intravenous administration, the biodistribution and targeting efficacy of 99mTc-HYNIC-Polymyxin B are assessed. dntb.gov.uanih.gov Imaging studies using gamma cameras have shown that the radiotracer accumulates at the site of Gram-negative infections, resulting in a high target-to-background ratio. frontiersin.org Biodistribution analysis has revealed that the radiolabeled compound is primarily taken up by the liver and kidneys. dntb.gov.uanih.gov These in vivo findings corroborate the specificity observed in vitro, suggesting the potential of 99mTc-Polymyxin B as a diagnostic agent for identifying Gram-negative bacterial infections. nih.govnih.gov

    Table 2: Research Findings on 99mTc-Polymyxin B

    ParameterFindingReference
    Labeling EfficiencyApproximately 97 ± 2% dntb.gov.uanih.gov
    StabilityStable in saline and serum for up to 6 hours nih.govresearchgate.net
    In Vitro SpecificitySignificant displaceable binding to Gram-negative bacteria; no significant binding to Gram-positive controls dntb.gov.uanih.gov
    In Vivo TargetingSignificantly higher target-to-background ratios for Gram-negative bacteria compared to Gram-positive controls dntb.gov.uafrontiersin.org
    Primary Organs of Uptake (Mice)Liver and kidneys dntb.gov.uanih.gov

    Pre Clinical Investigations and Derivative Development of Polymyxin B Components

    In Vitro Efficacy Studies of Polymyxin (B74138) B3 and Related Components against Bacterial Isolates

    Polymyxin B, a last-resort antibiotic, is a mixture of structurally similar components, primarily polymyxin B1, B2, B3, and B1-Ile. nih.govasm.org Research indicates that there is no significant difference in the in vitro potencies of these various components against several clinical isolates of multidrug-resistant bacteria. asm.org This finding suggests that the different components can be combined for the purpose of pharmacokinetic analysis. asm.org

    Polymyxin B demonstrates rapid, concentration-dependent bactericidal activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. oup.comoup.com The mechanism of action involves the displacement of calcium and magnesium ions that stabilize the lipopolysaccharide (LPS) of the outer bacterial membrane, leading to increased permeability and cell death. oup.comannals.edu.sg

    Studies have shown that polymyxin B is active against most isolates of P. aeruginosa and Acinetobacter spp. that are resistant to other antibiotic classes. oup.com However, some bacteria, such as Burkholderia cepacia complex and Burkholderia pseudomallei, are intrinsically resistant. oup.com

    The in vitro efficacy of polymyxin B can be influenced by factors such as the inoculum size. An increased inoculum has been observed to decrease the bactericidal effect of the antibiotic. nih.gov Furthermore, in time-kill studies, regrowth of bacteria has been noted after an initial rapid reduction in bacterial numbers at various concentrations. oup.com

    Table 1: In Vitro Activity of Polymyxin B and Related Components

    Bacterial Species Activity Notes
    Pseudomonas aeruginosa Generally Susceptible oup.comoup.com
    Acinetobacter baumannii Generally Susceptible oup.comoup.com
    Klebsiella pneumoniae Generally Susceptible oup.comoup.com
    Burkholderia cepacia complex Resistant oup.com
    Burkholderia pseudomallei Resistant oup.com
    Stenotrophomonas maltophilia Usually Susceptible Some strains are resistant. oup.com

    Pharmacodynamic Research in In Vitro Models (e.g., Time-Kill Curves, Post-Antibiotic Effect)

    Pharmacodynamic studies, particularly time-kill curve analyses, provide valuable insights into the bactericidal activity of polymyxin B and its components over time. These studies have consistently demonstrated that polymyxin B exhibits rapid, concentration-dependent killing against susceptible Gram-negative bacteria. oup.comnih.gov

    For instance, in studies against Pseudomonas aeruginosa, polymyxin B at concentrations of 2 and 4 times the minimum inhibitory concentration (MIC) led to 100% growth inhibition after 6 to 18 hours of treatment. researchgate.net Similarly, against Acinetobacter baumannii isolates, polymyxin B monotherapy resulted in maximal bacterial killing between 4 and 8 hours. oup.com However, a notable phenomenon observed in these studies is the potential for bacterial regrowth after the initial killing phase, especially at lower antibiotic concentrations. oup.comoup.com

    The bactericidal effect of polymyxin B is also subject to an inoculum effect, where a higher initial bacterial concentration can diminish the antibiotic's efficacy. oup.comnih.gov The post-antibiotic effect (PAE) of polymyxin B, which is the suppression of bacterial growth after a short exposure to the antibiotic, has been described as negligible. nih.gov This suggests that maintaining sustained concentrations above the MIC is crucial for effective therapy.

    Time-kill curve studies have also been instrumental in evaluating combination therapies. For example, the combination of polymyxin B with other antibiotics like aztreonam/ceftazidime/avibactam has shown enhanced bacterial reduction against certain resistant strains compared to monotherapy. oup.com

    Pharmacokinetic Characterization of Polymyxin B Components in Animal Models

    Distribution and Clearance Profiles of Individual Components (e.g., Polymyxin B1, B2, B3) in Murine Models

    Pharmacokinetic studies in murine models have been crucial for understanding the in vivo behavior of individual polymyxin B components. Research has shown that the major components, including polymyxin B1, B2, and B3, generally exhibit similar pharmacokinetic profiles, with comparable clearance and volume of distribution. nih.govasm.orgasm.orgasm.orgnih.govacs.org This similarity allows for the pharmacokinetic analysis of total polymyxin B concentrations as a reasonable approximation of the behavior of its individual constituents. asm.org

    In a murine bloodstream and lung infection model with Acinetobacter baumannii, a one-compartment model best described the pharmacokinetics of polymyxin B1, B1-Ile, B2, and B3. nih.govasm.orgnih.gov The clearance was found to be significantly lower in the lung infection model (2.85 mL/h) compared to the bloodstream infection model (5.59 mL/h). nih.govasm.orgasm.orgnih.gov The volume of distribution, however, was comparable between the two models. nih.govasm.orgasm.orgnih.gov

    It is also important to note that polymyxin B preferentially accumulates in the kidneys, which is a key factor in its clearance. researchgate.net Less than 1% of the administered dose is recovered unchanged in the urine. researchgate.net

    Table 2: Pharmacokinetic Parameters of Polymyxin B Components in Murine Models

    Parameter Bloodstream Infection Model Lung Infection Model Reference(s)
    Clearance (CL) 5.59 mL/h 2.85 mL/h nih.govasm.orgasm.orgnih.gov
    Volume of Distribution (Vd) ~27 mL 17.3 mL nih.govasm.orgasm.orgnih.gov
    Elimination Half-life (t½) ~4 hours ~4 hours nih.govasm.orgnih.gov

    Note: Values are approximate and can vary between studies.

    Exposure in Specific Anatomical Compartments of Animal Models (e.g., Epithelial Lining Fluid)

    Understanding the penetration of polymyxin B into specific anatomical compartments is critical for treating localized infections, particularly in the lungs. Studies in animal models have shown that the distribution of polymyxin B into the epithelial lining fluid (ELF), the fluid layer lining the alveoli, is a key determinant of its efficacy in respiratory infections.

    Following systemic administration (e.g., intravenous or subcutaneous), the concentration of polymyxin B in the ELF is generally lower than in the plasma. frontiersin.org One study reported that the unbound area under the curve (AUC) in ELF was approximately 16.7% of the total drug AUC in plasma. nih.govasm.orgnih.gov This limited penetration into the ELF after systemic administration may contribute to the reduced efficacy observed for lung infections compared to thigh infections in some animal models. oup.com

    In contrast, direct aerosolized delivery of polymyxin B to the lungs results in significantly higher concentrations in the ELF compared to plasma. oup.comnih.gov This targeted delivery approach can achieve therapeutic concentrations at the site of infection, leading to reduced lung inflammation and preserved lung epithelial integrity in animal models. oup.comnih.gov The ratio of the area under the curve to the MIC (AUC/MIC) in the ELF has been identified as the most predictive pharmacokinetic/pharmacodynamic index for the efficacy of aerosolized polymyxin B in treating lung infections in mice. nih.gov

    Rational Design of Novel Polymyxin B Analogs for Modulated Bioactivity

    Semisynthetic and Total Synthesis Approaches for Polymyxin B3 Derivatives

    The emergence of polymyxin-resistant bacteria has spurred efforts to develop novel polymyxin B analogs with improved efficacy and reduced toxicity. Both semisynthetic and total synthesis strategies are being employed to create derivatives of polymyxin B3 and other components.

    Semisynthetic approaches often start with the naturally produced polymyxin B mixture. A common strategy involves protecting the five amine groups of polymyxin B, followed by enzymatic degradation to yield a heptapeptide (B1575542) core. acs.org This core can then be modified by introducing different fatty acyl tails or altering amino acid residues in the exocyclic portion. acs.org This method has been used to generate analogs with altered hydrophobicity and charge, aiming to improve their interaction with the bacterial membrane and reduce nephrotoxicity. acs.org

    Total synthesis approaches offer greater flexibility in modifying the polymyxin scaffold. Solid-phase peptide synthesis (SPPS) is a widely used technique for constructing polymyxin analogs from the ground up. ub.edumdpi.com This allows for the incorporation of non-natural amino acids and diverse fatty acyl groups. For example, researchers have synthesized polymyxin B3 and then created hybrids by covalently linking it to other molecules, such as tobramycin, to create novel antimicrobial agents with potent activity against multidrug-resistant pathogens. researchgate.net

    The rational design of these derivatives focuses on understanding the structure-activity relationships (SAR) of the polymyxin molecule. Key areas of modification include:

    The N-terminal fatty acyl tail: The length and structure of this tail are crucial for antibacterial activity and interaction with the bacterial membrane. nih.gov

    The peptide ring: The size and composition of the cyclic heptapeptide are critical for maintaining the correct conformation for LPS binding. nih.gov

    The exocyclic peptide chain: Modifications to the amino acids in this linear portion can influence both potency and toxicity. acs.org

    These synthetic efforts have led to the development of promising candidates like SPR206 and QPX9003, which are designed to have improved safety and efficacy profiles compared to traditional polymyxins. acs.org

    Modification Strategies for Altered Membrane Interaction and Improved Bioactivity (e.g., Disulfide-Linked Lipids, Amino Acid Substitutions)

    The development of new polymyxin analogs is driven by the need to improve their therapeutic index, primarily by reducing the nephrotoxicity associated with polymyxin B and colistin (B93849), while maintaining or enhancing their potent antibacterial activity against multidrug-resistant Gram-negative bacteria. google.comnih.gov Key strategies involve modifications to the polymyxin structure to alter its interaction with bacterial and mammalian cell membranes. These modifications primarily target the N-terminal fatty acyl tail and specific amino acid residues within the peptide ring. google.comub.edu

    One innovative approach involves the incorporation of a reductively labile disulfide linkage in the lipid tail of polymyxin B. acs.orgnih.govnih.gov The rationale behind this strategy is that the disulfide bond will be cleaved in the high-glutathione environment of renal cells, detaching the lipid tail and rendering the molecule less toxic. nih.gov This approach has yielded novel polymyxin analogs with potent antibacterial activity comparable to polymyxin B but with reduced toxicity toward human renal proximal tubular epithelial cells. acs.orgnih.govnih.gov A semisynthetic method is often employed, where the N-terminal Dab residue is replaced with cysteine to facilitate the introduction of the disulfide-linked lipid. acs.org

    Systematic investigations combining chemical synthesis and computational modeling have provided deeper insights into the structure-activity relationships (SAR) of polymyxins. rsc.org By creating a series of polymyxin B3 analogs with alanine (B10760859) substitutions at each non-bridging amino acid position, researchers have been able to decipher how each residue contributes to the molecule's folding and interaction with the bacterial outer membrane. rsc.org This integrated approach has led to the design of novel analogs with predicted stronger outer membrane penetration and, consequently, improved in vitro antibacterial activity. rsc.org

    Screening of Novel Analogs in In Vitro Bacterial Models

    The evaluation of newly synthesized polymyxin analogs involves rigorous in vitro screening against a panel of clinically relevant Gram-negative bacteria, including both susceptible and resistant strains. nih.govasm.org These studies are crucial for determining the minimum inhibitory concentrations (MICs) of the novel compounds and comparing their potency to existing polymyxins like polymyxin B and colistin. asm.orgnih.gov

    A variety of bacterial species are typically included in these screening panels, with a focus on pathogens that pose a significant public health threat, such as Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. nih.govnih.gov The inclusion of polymyxin-resistant strains is particularly important to assess the potential of new analogs to overcome existing resistance mechanisms. asm.org

    For example, the novel polymyxin analog SPR206 has demonstrated potent activity against a broad range of Gram-negative pathogens, including multidrug-resistant isolates. asm.orgasm.org In studies against A. baumannii, SPR206 exhibited higher activity than colistin against both colistin-susceptible and colistin-resistant strains. asm.orgasm.org Notably, mutations in the pmrCAB genes, which are associated with colistin resistance, did not appear to confer resistance to SPR206. asm.orgasm.org

    Similarly, MRX-8, another novel polymyxin B analog, has shown in vitro potency and spectrum nearly identical to that of colistin and polymyxin B against large sets of clinical isolates of Enterobacterales, P. aeruginosa, and A. baumannii. nih.govasm.org The MIC values for these novel analogs are often presented in comprehensive tables, allowing for direct comparison with standard-of-care antibiotics.

    Below are interactive data tables summarizing the in vitro activity of select novel polymyxin analogs against various Gram-negative bacteria.

    Table 1: In Vitro Activity of SPR206 and Colistin against Acinetobacter baumannii

    OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
    A. baumannii (colistin-susceptible)SPR2060.120.25
    Colistin11
    A. baumannii (colistin-resistant)SPR2060.120.25
    Colistin48
    Data sourced from a study on colistin-susceptible and colistin-resistant strains. asm.org

    Table 2: In Vitro Activity of MRX-8, Colistin, and Polymyxin B against Gram-Negative Isolates

    OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
    Enterobacterales (colistin-susceptible)MRX-80.120.25
    Colistin0.120.25
    Polymyxin B0.120.25
    A. baumanniiMRX-80.51
    Colistin0.51
    Polymyxin B0.51
    P. aeruginosaMRX-80.51
    Colistin0.51
    Polymyxin B0.51
    Data from a study evaluating MRX-8 against a large set of clinical isolates. nih.gov

    Table 3: In Vitro Activity of Disulfide-Linked Polymyxin Analogs against Gram-Negative Bacteria

    CompoundE. coli ATCC 25922 MIC (µg/mL)K. pneumoniae ATCC 13883 MIC (µg/mL)A. baumannii ATCC 19606 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
    Polymyxin B1111
    Analog 17a4>32>324
    Analog 18a4>32>324
    Analog 19a28>322
    Analog 20a12161
    Data from a study on polymyxins with reductively labile disulfide-linked lipids. acs.org

    These in vitro screening efforts are a critical step in the pre-clinical development pipeline, identifying promising candidates for further investigation, including in vivo efficacy and toxicity studies. nih.gov The ultimate goal is to develop next-generation polymyxins with an improved therapeutic window, offering safer and more effective treatment options for infections caused by highly resistant Gram-negative pathogens. nih.govmdpi.com

    Computational Modeling and Simulation Studies of Polymyxin B Interactions

    Molecular Docking and Dynamics Simulations of Polymyxin (B74138) B3-LPS Interactions

    Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of Polymyxin B3 to LPS. These studies have been instrumental in identifying the key residues and forces that govern this critical interaction, which is the first step in the antibiotic's mechanism of action. irbis-nbuv.gov.uanih.gov

    Initial structural models for these simulations are often derived from experimental data. For instance, the coordinates for Polymyxin B3 can be based on the NMR solution structure of Polymyxin B1 bound to E. coli LPS, while the LPS structure can be extracted from X-ray crystallography data of LPS in complex with other proteins. irbis-nbuv.gov.ua Manual docking is sometimes employed to generate an initial complex that aligns with experimental observations before proceeding with more rigorous simulations. irbis-nbuv.gov.ua

    Studies have identified the Kdo2-lipid A fragment of LPS as the primary binding site for polymyxins. irbis-nbuv.gov.ua The binding is characterized by a "self-promoted uptake" mechanism where the antibiotic disrupts the outer membrane to facilitate its own entry. nih.govnih.gov

    Key Findings from Molecular Docking and Dynamics Simulations:

    Binding Site: The primary interaction site is the lipid A portion of the LPS. irbis-nbuv.gov.uanih.gov

    Conformational Changes: Upon binding and penetrating the outer membrane, Polymyxin B3 undergoes a conformational change from an extended to a more compact, folded structure. nih.govd-nb.info

    Key Residues: The diaminobutyric acid (Dab) residues, particularly Dab1, Dab5, Dab8, and Dab9, play a crucial role in binding to LPS. irbis-nbuv.gov.uauran.ua

    Modeling of Electrostatic and Hydrophobic Binding Energies

    The interaction between Polymyxin B3 and LPS is a multifaceted process driven by both electrostatic and hydrophobic forces. The positively charged Dab residues of Polymyxin B3 are attracted to the negatively charged phosphate (B84403) groups of lipid A, forming strong electrostatic interactions. nih.gov Simultaneously, the hydrophobic regions of the polymyxin molecule, including the N-terminal fatty acyl chain and amino acid residues like D-Phe6 and Leu7, insert into the hydrophobic core of the outer membrane, disrupting the packing of lipid A's acyl chains. nih.govresearchgate.net

    MD simulations coupled with energy calculations have been used to quantify the contributions of these interactions. d-nb.info The binding energy of the Polymyxin B3-LPS complex is a key determinant of its stability. uran.ua Studies have shown that both polar and hydrophobic interactions are critical for the stable binding and subsequent disruption of the bacterial membrane. d-nb.info The hydrophobic contribution from the N-terminal fatty acyl chain, in particular, has been identified as a predominant energetic driving force for the complexation of Polymyxin B with LPS. nih.gov

    Simulation of Membrane Perturbation and Pore Formation

    All-atom MD simulations have been employed to visualize and understand how Polymyxin B3 perturbs the bacterial outer membrane. nih.gov These simulations reveal that upon binding, Polymyxin B3 induces significant structural changes in the membrane. The insertion of the polymyxin molecule disrupts the highly ordered arrangement of LPS, leading to membrane destabilization. nih.govnih.gov

    This disruption can manifest as:

    Lipid Exchange: Polymyxin B can cause the exchange of lipids between the outer and inner leaflets of the membrane. nih.gov

    Pore Formation: While the exact mechanism is still debated, it is believed that the accumulation of polymyxin molecules at the membrane surface can lead to the formation of transient pores or micelle-like structures, which further compromise the membrane's barrier function. nih.govresearchgate.net

    Lipid Scrambling: Simulations suggest that Polymyxin B can induce lipid scrambling, causing phospholipids (B1166683) to move from the inner to the outer leaflet of the outer membrane. This disrupts lipid homeostasis and contributes to cell death. nih.gov

    Computational Approaches for Structure-Activity Relationship Prediction

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a molecule with its biological activity. chemrxiv.org In the context of Polymyxin B3, QSAR studies aim to predict the antimicrobial potency of its analogs based on their structural features. d-nb.infochemrxiv.org

    By systematically modifying the structure of Polymyxin B3 (e.g., through alanine (B10760859) scanning, where individual amino acids are replaced with alanine) and calculating the resulting changes in binding energy and activity, researchers can build predictive models. irbis-nbuv.gov.uauran.ua These models are invaluable for guiding the design of new polymyxin derivatives with enhanced activity. d-nb.inforesearchgate.net

    For instance, machine learning algorithms have been applied to QSAR modeling to develop predictive models for the activity of polymyxin-like molecules. chemrxiv.org These in silico approaches are significantly faster and more cost-effective than traditional empirical methods for drug discovery. chemrxiv.org

    Modeling of Divalent Ion Displacement in Membrane Systems

    Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), play a crucial role in stabilizing the outer membrane of Gram-negative bacteria by bridging adjacent LPS molecules. nih.govacs.org A key aspect of the polymyxin mechanism of action is the displacement of these ions. The cationic Dab residues of Polymyxin B3 compete with and displace the divalent cations, thereby weakening the electrostatic interactions that hold the LPS molecules together. nih.govacs.orgbiorxiv.org

    Atomistic MD simulations have been used to model this ion displacement process. nih.govbiorxiv.orgnih.gov These simulations have shown that the removal of these ions induces significant stress and restructuring of the membrane, creating defects that facilitate the permeation of polymyxin. nih.govacs.org Studies on polymyxin-resistant bacterial strains have revealed that their modified LPS structures bind divalent ions more tightly, making them less susceptible to displacement by polymyxins and thus contributing to resistance. nih.govacs.org

    Predictive Modeling for Design of Novel Polymyxin B3 Derivatives

    The insights gained from computational modeling and simulation studies are being actively used to design novel Polymyxin B3 derivatives with improved therapeutic properties. nih.govrsc.org By understanding the specific roles of different residues and the energetic contributions of various interactions, researchers can make targeted modifications to the polymyxin structure. nih.govresearchgate.net

    Predictive models, such as those derived from QSAR and MD simulations, allow for the in silico screening of large numbers of virtual compounds, identifying promising candidates for synthesis and experimental testing. d-nb.infochemrxiv.org This rational design approach aims to develop new polymyxins with:

    Increased Potency: By optimizing the binding to LPS. nih.gov

    Reduced Toxicity: By modifying regions of the molecule associated with adverse effects, such as nephrotoxicity. nih.gov

    Activity Against Resistant Strains: By designing molecules that can overcome resistance mechanisms. nih.gov

    For example, a novel polymyxin analog, FADDI-287, was designed based on predictions of stronger outer membrane penetration and subsequently showed improved in vitro antibacterial activity. nih.govd-nb.info This success highlights the power of integrating computational and chemical biology approaches to accelerate the discovery of next-generation antibiotics. nih.govd-nb.info

    Future Research Directions and Open Questions in Polymyxin B3 Sulfate Studies

    Elucidation of Remaining Unclear Mechanistic Aspects

    While the primary mechanism of polymyxin (B74138) action involves electrostatic interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, leading to membrane destabilization, several aspects of its mechanism remain unclear and warrant further investigation. nih.govnih.govoup.com The precise molecular interactions that lead to the disruption of the cytoplasmic membrane are not fully understood. nih.gov It is known that polymyxins increase the permeability of the cell envelope, causing leakage of cellular contents and eventual cell death. annals.edu.sg However, the exact process of how polymyxin B3 sulfate (B86663) interacts with and perturbs the inner membrane is still an area of active research. nih.gov

    Another area of uncertainty is the mechanism behind the prevention of septic shock. annals.edu.sg While it is established that polymyxins bind to and neutralize the lipid A portion of LPS (endotoxin), the exact signaling pathways and cellular responses that are modulated to prevent septic shock are not fully elucidated. nih.govannals.edu.sg

    Advancements in Biosynthetic Engineering for Targeted Component Production

    Polymyxin B is naturally produced as a mixture of several related components by the bacterium Paenibacillus polymyxa. wikipedia.orgmdpi.com These components, including polymyxin B1, B2, B3, and others, differ primarily in their fatty acid moiety. wikipedia.orgresearchgate.net Research has shown that the individual components can have different biological activities and toxicities. researchgate.net Therefore, producing specific, single-component polymyxins like polymyxin B3 sulfate through biosynthetic engineering is a significant area of future research.

    The biosynthesis of polymyxins is carried out by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). wikipedia.orgjmb.or.kr The genetic manipulation of these NRPS gene clusters offers a promising avenue for producing specific polymyxin components. jmb.or.krnih.govjmb.or.kr Key to this is the adenylation (A) domain of the NRPS, which is responsible for selecting and activating the specific amino acid monomers. jmb.or.krgoogle.com

    Recent studies have demonstrated the feasibility of engineering polymyxin synthetases. For example, by substituting specific A-domains in the polymyxin synthetase of a host organism like Bacillus subtilis, researchers have successfully produced specific polymyxin derivatives. jmb.or.krnih.govresearchgate.net One study reported the successful engineering of polymyxin A synthetase to produce polymyxin B by substituting the A-domain responsible for incorporating a specific amino acid. jmb.or.kr Another study showed that swapping domains in the polymyxin gene cluster could alter the ratio of different polymyxin B analogs produced. researchgate.net

    Future research in this area will likely focus on:

    Improving the efficiency and specificity of domain swapping to achieve higher yields of pure polymyxin B3.

    Exploring the use of surrogate hosts for the heterologous expression of engineered polymyxin synthetases to facilitate production. nih.govjmb.or.krresearchgate.net

    Investigating the role of other domains within the NRPS, such as the condensation (C) and thiolation (T) domains, in influencing the final polymyxin structure and yield. jmb.or.krgoogle.com

    Developing novel polymyxin derivatives with improved therapeutic indices by genetically engineering the polymyxin synthetases. nih.govresearchgate.net

    Exploration of Synergistic Molecular Interactions with Other Antimicrobial Agents in Research Models

    Given the rise of multidrug-resistant (MDR) bacteria, combination therapy involving polymyxins is a critical strategy. frontiersin.orgnih.gov The prevailing theory for the synergistic effect is that polymyxin-induced disruption of the outer membrane increases the permeability of the bacterial cell, facilitating the entry of a second antibiotic. asm.org Future research will continue to explore and optimize these synergistic combinations.

    Numerous in vitro studies have demonstrated the synergistic potential of polymyxin B with a wide range of antibiotics against various Gram-negative pathogens. nih.govnih.gov

    Table of Synergistic Combinations with Polymyxin B in Research Models

    Antibiotic Class Specific Agent(s) Target Organism(s) Observed Effect Reference(s)
    Tetracyclines Minocycline Escherichia coli, Klebsiella pneumoniae Synergy, bactericidal effects. asm.orgnih.gov asm.orgnih.gov
    Rifamycins Rifampin E. coli, K. pneumoniae, Acinetobacter baumannii Synergy, bactericidal effects. asm.orgnih.govnih.govnih.gov asm.orgnih.govnih.govnih.gov
    Phosphonic acids Fosfomycin K. pneumoniae, Pseudomonas aeruginosa Synergy. nih.govnih.gov nih.govnih.gov
    Carbapenems Meropenem, Imipenem, Doripenem E. coli, P. aeruginosa, K. pneumoniae, A. baumannii Synergy, sustained killing. nih.govasm.orgnih.govnih.govmdpi.com nih.govasm.orgnih.govnih.govmdpi.com
    Beta-lactams Aztreonam E. coli Synergy against some strains. asm.org asm.org
    Glycopeptides Vancomycin A. baumannii Synergistic killing. nih.gov nih.gov
    Lipopeptides Daptomycin, Telavancin A. baumannii In vitro synergy. nih.gov nih.gov
    Macrolides Azithromycin P. aeruginosa Synergy. annals.edu.sg annals.edu.sg
    Ansamycins Fusidic Acid K. pneumoniae, E. coli Synergistic killing effect. frontiersin.org frontiersin.org

    Future research should focus on:

    Investigating the molecular basis of synergy: Moving beyond the membrane permeabilization model to understand if other mechanisms, such as inhibition of efflux pumps, are involved. asm.org

    Exploring combinations with non-antibiotic compounds: Some studies have shown synergy between polymyxin B and non-antibiotics, which could open new therapeutic avenues. nih.gov

    Utilizing advanced in vitro models: Employing dynamic models that better mimic clinical conditions to evaluate the efficacy of combinations over time. nih.gov

    Translating in vitro findings to in vivo models: Conducting more animal studies to validate the synergistic effects observed in vitro and to assess their clinical relevance. nih.govnih.govnih.gov

    Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

    To better understand the complex mechanisms of action and resistance of this compound, as well as to evaluate novel derivatives and combination therapies, the development of more sophisticated research models is crucial.

    Advanced In Vitro Models:

    Artificial Membrane Models: Research using artificial membrane models has provided insights into how polymyxins interact with lipid bilayers, causing effects like increased surface roughness and pore formation. mdpi.com Further development of these models to more closely mimic the specific lipid composition of the outer and inner membranes of different bacterial species will be valuable.

    Spheroplast Models: Using spheroplasts, which are bacterial cells with their outer membrane removed, can help to isolate and study the effects of this compound specifically on the cytoplasmic membrane. nih.gov

    Time-Lapse Microscopy: This technique allows for the real-time observation of bacterial growth and death in the presence of antibiotics, providing dynamic information on the effects of this compound and its combinations. nih.govdiva-portal.org

    Dynamic In Vitro Models: One-compartment and hollow-fiber infection models can simulate the pharmacokinetic profiles of antibiotics in humans, allowing for a more clinically relevant assessment of their efficacy and the potential for resistance development. nih.gov

    Advanced In Vivo Models:

    Murine Infection Models: Murine thigh and lung infection models are commonly used to evaluate the in vivo efficacy of polymyxins and their combinations against various pathogens. nih.govnih.govnih.govmdpi.com Future studies could refine these models to better represent specific types of human infections. For example, establishing a mouse pneumonia model by intranasal instillation has been used to evaluate antibacterial activity in the lungs. nih.govnih.govresearchgate.net

    Megalin-Shedding Animal Models: Given the role of the endocytic receptor megalin in polymyxin-induced nephrotoxicity, animal models with altered megalin expression could be instrumental in elucidating the mechanisms of toxicity and in screening for less toxic derivatives. nih.gov

    Infection Imaging Models: Radiolabeling polymyxin B, for instance with Technetium-99m (99mTc), allows for specific in vivo imaging of Gram-negative bacterial infections. mdpi.com These models can be used to non-invasively monitor the targeting and accumulation of this compound at the site of infection and to assess therapeutic response. mdpi.com

    Future research should aim to integrate findings from these advanced models to build a more comprehensive understanding of the pharmacology of this compound, from its molecular interactions to its effects in a whole organism. This will be essential for the rational design of new polymyxin-based therapies with improved efficacy and safety.

    Q & A

    Q. Q1. What are the established protocols for synthesizing and characterizing Polymyxin B3 sulfate in laboratory settings?

    To synthesize this compound, follow fermentation-based methods using Bacillus polymyxa strains, optimizing parameters like pH (6.5–7.5), temperature (28–30°C), and nutrient composition (e.g., glycerol as a carbon source) . Characterization requires HPLC for purity analysis (>95%), NMR (¹H and ¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Ensure batch-to-batch consistency via elemental analysis (C, H, N, S) and ion-exchange chromatography for sulfate content quantification .

    Q. Q2. How can researchers ensure the purity and stability of this compound in experimental formulations?

    Stability testing should include:

    • Storage conditions : Lyophilized powder at −20°C in desiccated environments to prevent hydrolysis .
    • Analytical methods : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
    • Excipient compatibility : Test with common stabilizers like sucrose or trehalose to mitigate aggregation .

    Q. Q3. What in vitro models are most suitable for evaluating the antibacterial efficacy of this compound?

    Use standardized broth microdilution assays (CLSI guidelines) against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. Include:

    • Minimum Inhibitory Concentration (MIC) : Test in cation-adjusted Mueller-Hinton broth .
    • Time-kill kinetics : Assess bactericidal activity over 24 hours at 1×, 2×, and 4× MIC .

    Advanced Research Questions

    Q. Q4. How should researchers design experiments to address contradictory data on this compound’s nephrotoxicity in preclinical models?

    Contradictions in nephrotoxicity studies often arise from variations in dosing regimens or animal models. To resolve this:

    • Standardize dosing : Use pharmacokinetic/pharmacodynamic (PK/PD) models to align exposure levels with human-relevant thresholds .
    • Biomarker validation : Measure urinary Kim-1 and serum creatinine simultaneously in rodent models .
    • Comparative studies : Test this compound against Polymyxin B1/B2 to isolate structure-toxicity relationships .

    Q. Q5. What methodologies are recommended for studying synergistic interactions between this compound and β-lactam antibiotics?

    Employ checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify synergy. Key steps:

    Combination ratios : Test this compound with meropenem or aztreonam at sub-MIC concentrations.

    Mechanistic analysis : Use transcriptomics (RNA-seq) to identify upregulated pathways (e.g., membrane permeability genes) .

    In vivo validation : Use neutropenic murine thigh infection models to assess synergy in clinically relevant conditions .

    Q. Q6. How can researchers optimize bioanalytical methods for quantifying this compound in complex biological matrices?

    Develop a validated LC-MS/MS protocol:

    • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove plasma proteins .
    • Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar compound retention.
    • Detection : Monitor transitions m/z 402.3 → 101.1 (Polymyxin B3) and m/z 407.3 → 101.1 (isotopically labeled internal standard) .

    Methodological Challenges and Solutions

    Q. Q7. What statistical approaches are appropriate for analyzing heterogeneous data in this compound resistance studies?

    For resistance mechanism studies:

    • Multivariate analysis : Apply principal component analysis (PCA) to correlate resistance genes (e.g., mcr-1) with MIC values .
    • Meta-analysis : Aggregate data from public databases (e.g., NCBI Pathogen Detection) to identify geographic or temporal resistance trends .

    Q. Q8. How should researchers mitigate batch-to-batch variability in this compound for reproducible in vivo studies?

    • Quality control (QC) : Implement LC-MS batch certification and NMR fingerprinting .
    • Animal model standardization : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control for microbiota via co-housing .

    Data Interpretation and Reporting

    Q. Q9. What frameworks are recommended for reconciling conflicting results in this compound’s mechanism of action?

    Conflicts often arise from methodological differences (e.g., membrane depolarization assays vs. lipopolysaccharide binding studies). To resolve:

    Comparative assays : Perform parallel experiments using surface plasmon resonance (SPR) for binding affinity and fluorescent probes (e.g., DiSC3(5)) for membrane disruption .

    Molecular dynamics simulations : Model interactions with lipid A to predict binding hotspots .

    Q. Q10. How can researchers ensure methodological rigor when comparing this compound to newer polymyxin analogs?

    Adopt the STROBE or ARRIVE guidelines for experimental reporting. Key criteria:

    • Dose normalization : Compare compounds based on equimolar concentrations, not weight/volume .
    • Blinded analysis : Use third-party labs for MIC determinations to reduce bias .

    Q. Tables for Comparative Analysis

    Parameter This compound Polymyxin B1
    MIC90 (μg/mL) 2–4 (P. aeruginosa)1–2 (P. aeruginosa)
    Nephrotoxicity (Rodent) Moderate (25 mg/kg/day)High (20 mg/kg/day)
    Plasma Half-life 4–6 hours3–5 hours
    Data sources:

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